![molecular formula C8H4BrClO2S2 B6617546 7-bromo-1-benzothiophene-3-sulfonyl chloride CAS No. 1421601-28-6](/img/structure/B6617546.png)
7-bromo-1-benzothiophene-3-sulfonyl chloride
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Overview
Description
7-Bromo-1-benzothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C8H4BrClO2S2 and a molecular weight of 311.61 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1-benzothiophene-3-sulfonyl chloride typically involves the bromination of benzothiophene followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Reduction: Reducing agents (LiAlH4, NaBH4), solvent (ether, tetrahydrofuran), temperature (0-25°C).
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvent (acetonitrile, dichloromethane), temperature (0-25°C).
Major Products:
Sulfonamides, sulfonates, sulfonothioates: from substitution reactions.
Hydrogenated benzothiophene derivatives: from reduction reactions.
Sulfoxides and sulfones: from oxidation reactions.
Scientific Research Applications
Chemical Reactions and Synthesis
Types of Reactions:
- Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, yielding sulfonamides, sulfonates, or sulfonothioates.
- Reduction Reactions: The bromine atom can be reduced to hydrogen using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Oxidation Reactions: The benzothiophene ring may undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Reaction Type | Nucleophiles/Agents | Solvent | Temperature |
---|---|---|---|
Substitution | Amines, Alcohols, Thiols | Dichloromethane | 0-25°C |
Reduction | LiAlH4, NaBH4 | Ether, Tetrahydrofuran | 0-25°C |
Oxidation | H2O2, m-CPBA | Acetonitrile, Dichloromethane | 0-25°C |
Chemistry
7-Bromo-1-benzothiophene-3-sulfonyl chloride serves as a building block for synthesizing complex organic molecules. It is utilized in various chemical reactions to create derivatives that can be further modified for specific applications.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor . It can interact with active sites of enzymes, leading to inhibition of their activity. Its sulfonyl chloride group can react with nucleophilic residues in proteins, which may alter enzyme function.
Medicine
The compound has promising applications in drug development. It is particularly relevant in creating pharmaceuticals that target specific enzymes or receptors. For instance, studies have indicated its effectiveness against bacterial strains such as Staphylococcus aureus, showcasing its potential antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: It may inhibit specific enzymes or receptors, modulating biochemical pathways.
- Antimicrobial Activity: Studies suggest significant antibacterial properties against various pathogens.
Antibacterial Activity Case Study
A study assessing the antibacterial effects of related sulfonamide derivatives indicated the following Minimum Inhibitory Concentrations (MIC):
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 19 | Staphylococcus aureus |
5-Chloro-1-benzothiophene-3-sulfonyl chloride | 25 | Pseudomonas aeruginosa |
5-Methyl-1-benzothiophene-3-sulfonyl chloride | 30 | Escherichia coli |
These results highlight the enhanced effectiveness of bromine-containing compounds against certain bacterial strains.
Mechanism of Action
The mechanism of action of 7-bromo-1-benzothiophene-3-sulfonyl chloride depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme function. The bromine atom can also participate in halogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- 7-Chloro-1-benzothiophene-3-sulfonyl chloride
- 7-Fluoro-1-benzothiophene-3-sulfonyl chloride
- 7-Iodo-1-benzothiophene-3-sulfonyl chloride
Comparison:
- Uniqueness: The presence of the bromine atom in 7-bromo-1-benzothiophene-3-sulfonyl chloride imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine is larger and more polarizable than chlorine and fluorine, which can influence the compound’s chemical behavior and interactions with biological targets.
- Reactivity: The bromine atom can undergo different types of reactions, such as nucleophilic substitution and reduction, which may not be as readily achievable with the other halogenated analogs.
- Applications: The specific properties of this compound make it suitable for certain applications where its analogs may not be as effective, such as in the development of enzyme inhibitors or as intermediates in organic synthesis .
Biological Activity
7-Bromo-1-benzothiophene-3-sulfonyl chloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzothiophene core with a bromine atom and a sulfonyl chloride group, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes or receptors, leading to modulation of biochemical pathways. For instance, sulfonyl chlorides are known to react with nucleophiles, including amino acids in proteins, which can alter enzyme activity.
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties. For example, benzothiophene derivatives have shown effectiveness against Staphylococcus aureus by preventing bacterial colony formation at low concentrations .
Antibacterial Activity
A study assessing the antibacterial effects of sulfonamide derivatives indicated that modifications in the sulfonamide group enhance binding affinity and potency against bacterial biofilms. The following table summarizes the antibacterial activity of related compounds:
Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |
---|---|---|
5-Bromo-1-benzothiophene-3-sulfonyl chloride | 19 µg/mL | Staphylococcus aureus |
5-Chloro-1-benzothiophene-3-sulfonyl chloride | 25 µg/mL | Pseudomonas aeruginosa |
5-Methyl-1-benzothiophene-3-sulfonyl chloride | 30 µg/mL | Escherichia coli |
These results suggest that the presence of bromine in the structure may enhance the compound's effectiveness against certain pathogens.
Antiviral Activity
Research has also indicated potential antiviral properties. A related compound demonstrated inhibition of viral replication at low micromolar concentrations, suggesting that structural modifications in benzothiophenes can lead to enhanced antiviral activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship for benzothiophene derivatives shows that:
- Substituents : The presence of halogens (such as bromine) significantly affects biological activity. Bromination often increases lipophilicity and stability, which can enhance cellular uptake and efficacy .
- Functional Groups : The sulfonyl chloride group is crucial for reactivity and interaction with biological targets. Modifications in this group can lead to variations in potency and selectivity against different pathogens .
Case Studies
- Antibacterial Efficacy : In a study involving various benzothiophene derivatives, this compound exhibited potent inhibition against biofilm formation in Pseudomonas aeruginosa. The compound was effective at concentrations as low as 10 µM, indicating its potential as an antibiofilm agent .
- Antiviral Screening : Another investigation into antiviral compounds revealed that derivatives similar to this compound inhibited murine norovirus replication effectively at concentrations around 10 µM. This suggests that structural features contribute positively to antiviral activity .
Properties
IUPAC Name |
7-bromo-1-benzothiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO2S2/c9-6-3-1-2-5-7(14(10,11)12)4-13-8(5)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBICLYBAXMMORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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